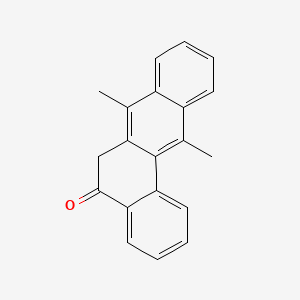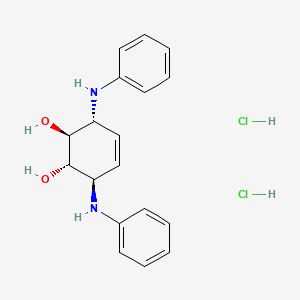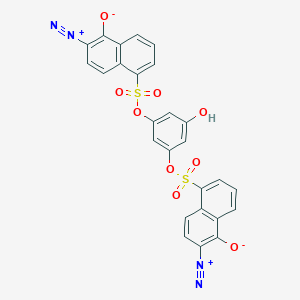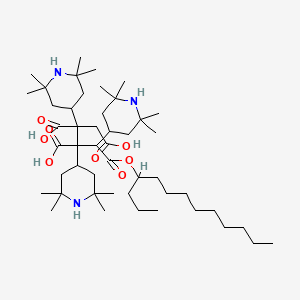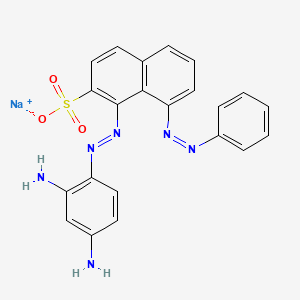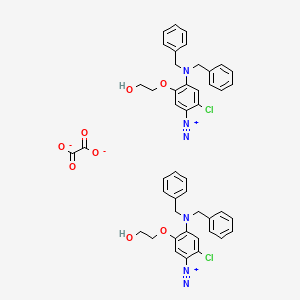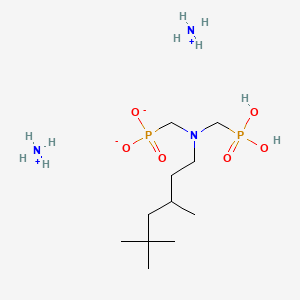
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their ability to chelate metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5,5-Trimethylhexylamine+Formaldehyde+Phosphorous Acid→Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce various substituted phosphonate derivatives.
Scientific Research Applications
Diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a chelating agent for metal ions in various chemical processes.
Biology: The compound can be used in studies involving enzyme inhibition and metal ion transport.
Industry: The compound is used in the formulation of specialty chemicals and materials, including corrosion inhibitors and flame retardants.
Mechanism of Action
The mechanism of action of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the transport of metal ions within biological systems. The molecular targets and pathways involved include metal ion transporters and metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: This compound also contains the 3,5,5-trimethylhexyl group but differs in its functional groups and overall structure.
3,5,5-Trimethylhexylamine: A simpler compound that serves as a precursor in the synthesis of diammonium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))bisphosphonate.
Uniqueness
This compound is unique due to its specific combination of phosphonate groups and the 3,5,5-trimethylhexyl moiety
Properties
CAS No. |
94107-74-1 |
|---|---|
Molecular Formula |
C11H33N3O6P2 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
InChI Key |
PIYLVOZEPSGBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


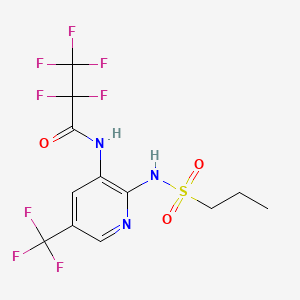
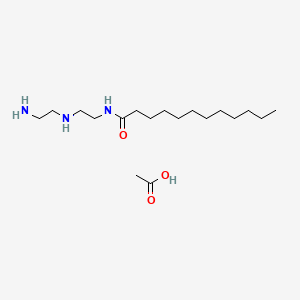
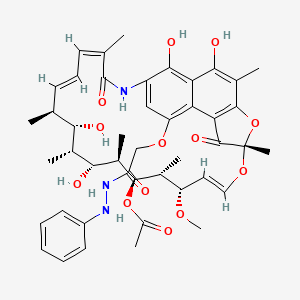
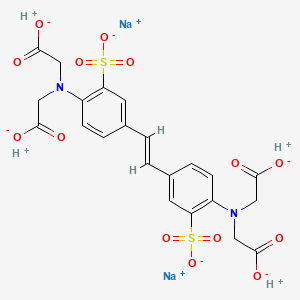
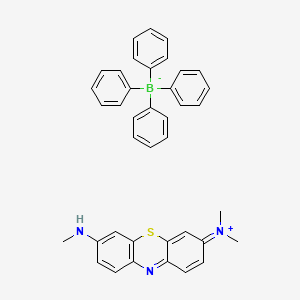

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
